2',3'-O-Isopropylideneadenosine
Overview
Description
2’,3’-O-Isopropylideneadenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety. It is commonly used in organic synthesis and biochemical research due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylideneadenosine typically involves the reaction of adenosine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, protecting the 2’ and 3’ hydroxyl groups .
Industrial Production Methods: Industrial production of 2’,3’-O-Isopropylideneadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-O-Isopropylideneadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2’,3’-O-Isopropylideneadenosine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound serves as a molecular scaffold for studying enzyme activities and nucleoside analogs.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2’,3’-O-Isopropylideneadenosine involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the ribose moiety, allowing selective reactions at other positions. This protection enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- 2’,3’-O-Isopropylideneguanosine
- 2’,3’-O-Isopropylideneuridine
- 2-Iodoadenosine
Comparison: 2’,3’-O-Isopropylideneadenosine is unique due to its specific protective group, which provides stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of synthesis .
Biological Activity
2',3'-O-Isopropylideneadenosine (IPA) is a nucleoside analog derived from adenosine, characterized by the presence of isopropylidene groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and biological activity, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.
- Molecular Formula : CHNO
- Molecular Weight : 307.31 g/mol
- Melting Point : 221-222 °C
- Density : 1.8±0.1 g/cm³
The biological activity of this compound primarily involves its interaction with various cellular targets, including:
- Nucleoside Transporters : IPA is known to modulate the uptake and metabolism of adenosine in cells, influencing signaling pathways related to cell proliferation and apoptosis.
- Enzymatic Interactions : It acts as a substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase, which can affect the levels of intracellular cyclic AMP (cAMP) and other second messengers .
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : IPA has been shown to inhibit cancer cell proliferation in various studies. For example, in vitro studies demonstrated that it significantly reduced the viability of hepatoma cells compared to adenosine .
- Vasodilatory Effects : Similar to other adenosine analogs, IPA acts as a smooth muscle vasodilator, which may have implications for cardiovascular therapies .
- Neuroprotective Effects : Research indicates that IPA may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Antitumor Efficacy
A study published in the Journal of Natural Products reported that this compound exhibited cytotoxic effects against various tumor cell lines. The compound was evaluated using an IC50 assay, revealing values significantly lower than those for adenosine, indicating a higher potency against tumor cells .
Mechanistic Insights
Further mechanistic studies demonstrated that IPA's antitumor effects are mediated through modulation of cAMP levels and subsequent activation of protein kinase pathways that lead to apoptosis in cancer cells . Additionally, its role as a substrate for deaminases suggests that it may influence the metabolic pathways critical for tumor growth.
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCLUOXEZAHUNS-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-75-4 | |
Record name | 2′,3′-O-Isopropylideneadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-isopropylideneadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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